molecular formula C12H15NO4 B8755389 AC-D-Tyr(ME)-OH

AC-D-Tyr(ME)-OH

Cat. No. B8755389
M. Wt: 237.25 g/mol
InChI Key: HRUASHPCEMXOMR-LLVKDONJSA-N
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Patent
US04111923

Procedure details

O-Methyl-DL-tyrosine, 114 g., is dissolved in 500 ml. of a solution of 46 g. of sodium hydroxide in water with cooling. Acetic anhydride, 80 ml., and 50% sodium hydroxide to maintain pH 9-11 are added with continued cooling. The reaction is stirred for twenty minutes at pH 11 and is then acidified to pH 1 with continued cooling. The precipitated solid is collected by filtration, washed with a small amount of water and dried to give the above named compound, mp. 144°-146° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:14]=[CH:13][C:6]([CH2:7][CH:8]([C:10]([OH:12])=[O:11])[NH2:9])=[CH:5][CH:4]=1.[OH-].[Na+].[C:17](OC(=O)C)(=[O:19])[CH3:18]>O>[C:17]([NH:9][CH:8]([C:10]([OH:12])=[O:11])[CH2:7][C:6]1[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:14][CH:13]=1)(=[O:19])[CH3:18] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(CC(N)C(=O)O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction is stirred for twenty minutes at pH 11
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
, is dissolved in 500 ml
ADDITION
Type
ADDITION
Details
are added with continued cooling
FILTRATION
Type
FILTRATION
Details
The precipitated solid is collected by filtration
WASH
Type
WASH
Details
washed with a small amount of water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give the

Outcomes

Product
Name
Type
Smiles
C(C)(=O)NC(CC1=CC=C(C=C1)OC)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04111923

Procedure details

O-Methyl-DL-tyrosine, 114 g., is dissolved in 500 ml. of a solution of 46 g. of sodium hydroxide in water with cooling. Acetic anhydride, 80 ml., and 50% sodium hydroxide to maintain pH 9-11 are added with continued cooling. The reaction is stirred for twenty minutes at pH 11 and is then acidified to pH 1 with continued cooling. The precipitated solid is collected by filtration, washed with a small amount of water and dried to give the above named compound, mp. 144°-146° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:14]=[CH:13][C:6]([CH2:7][CH:8]([C:10]([OH:12])=[O:11])[NH2:9])=[CH:5][CH:4]=1.[OH-].[Na+].[C:17](OC(=O)C)(=[O:19])[CH3:18]>O>[C:17]([NH:9][CH:8]([C:10]([OH:12])=[O:11])[CH2:7][C:6]1[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:14][CH:13]=1)(=[O:19])[CH3:18] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(CC(N)C(=O)O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction is stirred for twenty minutes at pH 11
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
, is dissolved in 500 ml
ADDITION
Type
ADDITION
Details
are added with continued cooling
FILTRATION
Type
FILTRATION
Details
The precipitated solid is collected by filtration
WASH
Type
WASH
Details
washed with a small amount of water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give the

Outcomes

Product
Name
Type
Smiles
C(C)(=O)NC(CC1=CC=C(C=C1)OC)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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